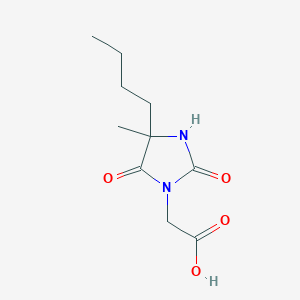

2-(4-Butyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid

説明

2-(4-Butyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid is a synthetic organic compound with the molecular formula C10H16N2O4 and a molecular weight of 228.25 g/mol . It is characterized by the presence of an imidazolidinone ring substituted with butyl and methyl groups, and an acetic acid moiety. This compound is primarily used in research and development settings.

特性

IUPAC Name |

2-(4-butyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O4/c1-3-4-5-10(2)8(15)12(6-7(13)14)9(16)11-10/h3-6H2,1-2H3,(H,11,16)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFUUGZZBWSZXNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1(C(=O)N(C(=O)N1)CC(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 2-(4-Butyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of 4-butyl-4-methylimidazolidine-2,5-dione with bromoacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

化学反応の分析

2-(4-Butyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts or bases to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

科学的研究の応用

2-(4-Butyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.

作用機序

The mechanism of action of 2-(4-Butyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s imidazolidinone ring and acetic acid moiety allow it to form hydrogen bonds and other interactions with target molecules, potentially modulating their activity. The exact pathways and molecular targets involved depend on the specific context of its use in research or therapeutic applications .

類似化合物との比較

2-(4-Butyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid can be compared with other similar compounds, such as:

2-(2,5-Dioxoimidazolidin-4-yl)acetic acid: This compound has a similar imidazolidinone ring but lacks the butyl and methyl substitutions, which may affect its reactivity and biological activity.

4-Butyl-4-methylimidazolidine-2,5-dione: This precursor compound lacks the acetic acid moiety, making it less versatile in certain chemical reactions.

The uniqueness of 2-(4-Butyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

生物活性

2-(4-Butyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including cytotoxicity, metabolic stability, and potential therapeutic applications.

The compound has the following chemical structure and properties:

- Chemical Formula : C10H16N2O4

- Molecular Weight : 216.25 g/mol

- CAS Number : 4961811

Biological Activity Overview

Research indicates that 2-(4-butyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid exhibits several biological activities, primarily focusing on its cytotoxic effects and metabolic stability.

Cytotoxicity

A study evaluated the cytotoxic effects of this compound against various cell lines, including hepatocytes (HepG2) and neuroblastoma (SH-SY5Y). The MTT assay revealed that the compound exhibited significant cytotoxicity, with IC50 values indicating effective inhibition of cell growth at specific concentrations.

These results suggest that the compound may have potential as an anticancer agent.

Metabolic Stability

The metabolic stability of 2-(4-butyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid was assessed using mouse liver microsomes. The half-life of the compound was found to be greater than 23 hours, indicating a relatively stable profile in biological systems. This stability is crucial for therapeutic applications as it suggests prolonged activity in vivo.

| Parameter | Value |

|---|---|

| Half-life (t1/2) | >23 hours |

| Intrinsic clearance (Cl_int) | <1 µL/mg/min |

The mechanism by which 2-(4-butyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid exerts its effects is still under investigation. Preliminary studies suggest that it may interact with various cellular pathways involved in apoptosis and cell proliferation.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Anticancer Research : A study demonstrated that treatment with 2-(4-butyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid resulted in decreased viability of cancer cell lines, supporting its role as a potential anticancer agent.

- Neuroprotective Effects : Another study indicated that the compound might provide neuroprotective benefits in models of neurodegeneration, although further research is required to elucidate this effect.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。